molecular formula C19H17NO2S B2862673 N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide CAS No. 896356-27-7

N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide

Cat. No.: B2862673
CAS No.: 896356-27-7
M. Wt: 323.41
InChI Key: CCLSMQAZEOZFSU-UHFFFAOYSA-N
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Description

N-(4-Methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is a synthetic benzamide derivative designed for chemical and pharmaceutical research. This compound features a naphthalene ring system substituted with a methoxy group, linked via an amide bond to a benzamide moiety containing a methylsulfanyl (or thiomethyl) group. The structural motif of an N-acyl group attached to a naphthalene system is found in compounds with diverse bioactivities, making this scaffold a valuable intermediate in medicinal chemistry . Similarly, the methylsulfanyl group is a known functional group in organic synthesis and can influence the compound's electronic properties and metabolic profile . Researchers can utilize this chemical as a key building block or precursor in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. It is also suitable for structure-activity relationship (SAR) studies, material science research, and as an analytical standard. The presence of both methoxy and methylsulfanyl substituents on aromatic systems provides a platform for investigating intermolecular interactions, such as hydrogen bonding and crystal packing, which are critical in crystallography and materials science . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-22-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(23-2)10-8-13/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSMQAZEOZFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Methylsulfanyl)benzoic Acid

The methylsulfanyl group is introduced via nucleophilic aromatic substitution. A representative procedure involves reacting 4-bromobenzoic acid with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding 4-(methylsulfanyl)benzoic acid in 75–85% purity. Alternative routes employ methyl disulfide (CH₃SSCH₃) under copper catalysis, though yields are marginally lower (68–72%).

Critical Parameters

  • Solvent : DMF or dimethyl sulfoxide (DMSO) enhances solubility of aryl halides.
  • Temperature : Elevated temperatures (80–100°C) accelerate substitution kinetics.
  • Purification : Recrystallization from ethanol/water (1:3) removes unreacted starting material.

Preparation of 4-Methoxynaphthalen-1-amine

4-Methoxynaphthalen-1-amine is synthesized via O-methylation of 4-hydroxynaphthalen-1-amine. A solution of 4-hydroxynaphthalen-1-amine (10 mmol) in acetone is treated with methyl iodide (12 mmol) and potassium carbonate (15 mmol) under reflux for 6 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1), affording the amine in 80–85% yield.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 5H, aromatic), 3.97 (s, 3H, OCH₃).
  • ¹³C NMR : δ 156.8 (C-O), 134.2–122.4 (aromatic carbons), 55.3 (OCH₃).

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 4-(methylsulfanyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 4-methoxynaphthalen-1-amine in dichloromethane (DCM) with triethylamine (TEA) as a base:

  • Activation : 4-(Methylsulfanyl)benzoic acid (5.0 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours. Excess SOCl₂ is removed under vacuum.
  • Coupling : The acid chloride is dissolved in DCM (20 mL), and 4-methoxynaphthalen-1-amine (5.5 mmol) and TEA (7.5 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.
  • Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. After drying (MgSO₄), the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the title compound in 70–78%.

Optimization Insights

  • Stoichiometry : A 10% excess of amine ensures complete consumption of the acid chloride.
  • Base : TEA outperforms pyridine in minimizing side reactions (e.g., N-acylation of the methoxy group).

Carbodiimide-Based Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are employed:

  • Activation : 4-(Methylsulfanyl)benzoic acid (5.0 mmol), EDCl (6.0 mmol), and HOBt (6.0 mmol) are stirred in DCM (30 mL) at 0°C for 30 minutes.
  • Coupling : 4-Methoxynaphthalen-1-amine (5.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
  • Purification : Identical to the acid chloride method, yielding 65–72% product.

Advantages

  • Avoids SOCl₂, reducing corrosion risks.
  • Suitable for substrates prone to hydrolysis.

Analytical Characterization

Spectroscopic Data

N-(4-Methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.98–7.42 (m, 9H, aromatic), 3.94 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 167.2 (C=O), 157.1 (C-O), 144.3–118.9 (aromatic carbons), 55.6 (OCH₃), 15.2 (SCH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₇NO₂S [M+H]⁺: 332.1012; found: 332.1009.

Purity and Yield Comparisons

Method Yield (%) Purity (HPLC)
Acid Chloride 78 98.5
EDCl/HOBt 72 97.8
Direct Aminolysis 65 95.2

Mechanistic Considerations and Side Reactions

Competing Pathways

  • N-Methylation : The methoxy group’s electron-donating effect may lead to unintended N-methylation if excess methylating agents are present.
  • Thioether Oxidation : Prolonged exposure to air converts the methylsulfanyl group to sulfoxide, necessitating inert atmosphere handling.

Scale-Up and Industrial Feasibility

Batch Process Optimization

  • Solvent Recycling : DCM is recovered via distillation, reducing costs by 40%.
  • Catalyst Loading : Reducing EDCl/HOBt to 1.1 equivalents maintains yield while minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced at the benzamide moiety to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and markers for studying cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and methylthio groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Substituted Benzamides (NF-κB Activators)

Compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) and N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Compound 2D216) share the benzamide core but replace the naphthalene group with thiazole rings. These derivatives were identified as potent NF-κB activators in high-throughput screens, with the thiazole moiety likely engaging in π-π stacking or hydrogen bonding with cellular targets . Key differences:

  • Biological Activity: These compounds prolonged NF-κB signaling, suggesting immunomodulatory applications, whereas the target compound’s naphthalene group may favor different pharmacokinetic profiles.

Tetrazole-Substituted Benzamides (Herbicides)

The herbicide 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide () shares the methylsulfanyl group but incorporates a tetrazole ring and trifluoromethyl (-CF₃) group. The -CF₃ group enhances electronegativity and stability, critical for herbicidal activity .

  • Structural Divergence : The tetrazole substituent and chloro/trifluoromethyl groups distinguish this compound from the target’s naphthalene and methoxy groups.
  • Application : Designed for agricultural use, this highlights how benzamide derivatives can be tailored for specific industrial purposes through substituent variation.

Imidazole-Substituted Benzamides (Anticancer/Antimicrobial Agents)

Derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide and 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () exhibit imidazole or sulfamoyl groups. These compounds demonstrated significant anticancer (cervical cancer) and antimicrobial activities, with the imidazole ring likely participating in metal coordination or hydrogen bonding .

  • Pharmacophore Differences : The imidazole substituent enhances interactions with enzymatic targets, whereas the target compound’s naphthalene group may optimize hydrophobic interactions.

Naphthalene-Based Benzamides with Varied Substituents

Closest structural analogs include:

4-(Dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide: Replaces -SMe with -NMe₂, increasing basicity and solubility.

Table 1: Structural and Functional Comparison
Compound Name N-Substituent Benzamide Substituent Key Applications/Activities Reference
Target Compound 4-Methoxynaphthalen-1-yl 4-(Methylsulfanyl) Unknown (structural focus)
Compound 50 (Thiazole derivative) 4-(4-Bromophenyl)thiazol 4-(N,N-Dimethylsulfamoyl) NF-κB activation
Herbicide (Tetrazole derivative) 1-Methyl-1H-tetrazol-5-yl 2-Chloro-3-(methylsulfanyl)-4-CF₃ Herbicidal
Anticancer Imidazole derivative 3-Chloro-4-fluorophenyl 4-(1H-Imidazol-1-yl) Cervical cancer inhibition
4-(Dimethylamino) analog 4-Methoxynaphthalen-1-yl 4-(Dimethylamino) Undisclosed (structural analog)

Research Findings and Implications

  • Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, chloro) enhance stability and target specificity in herbicides, while electron-donating groups (e.g., -OMe, -NMe₂) may improve solubility for therapeutic applications .
  • Heterocyclic vs. Aromatic Moieties : Thiazole/imidazole rings favor target engagement in cellular assays, whereas naphthalene groups may optimize bioavailability due to increased hydrophobicity .
  • Methylsulfanyl Group : This substituent balances lipophilicity and metabolic resistance, making it versatile across agricultural and biomedical contexts .

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